molecular formula C34H65N9O4 B038488 Arginyl-prolyl-lysyl-prolyl-dodecane CAS No. 111422-31-2

Arginyl-prolyl-lysyl-prolyl-dodecane

Cat. No. B038488
M. Wt: 663.9 g/mol
InChI Key: DQGMTLZKLMCVRL-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginyl-prolyl-lysyl-prolyl-dodecane (APKPD) is a peptide that has been synthesized and studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Arginyl-prolyl-lysyl-prolyl-dodecane is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and leads to cell death.

Biochemical And Physiological Effects

Arginyl-prolyl-lysyl-prolyl-dodecane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory properties and to stimulate wound healing.

Advantages And Limitations For Lab Experiments

One of the main advantages of Arginyl-prolyl-lysyl-prolyl-dodecane is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for the study of Arginyl-prolyl-lysyl-prolyl-dodecane. One area of research could focus on optimizing the synthesis and purification methods to make it more accessible for use in drug development. Another area of research could focus on further understanding its mechanism of action and exploring its potential applications in other areas of biomedical research, such as cancer treatment or tissue engineering.

Synthesis Methods

Arginyl-prolyl-lysyl-prolyl-dodecane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Arginyl-prolyl-lysyl-prolyl-dodecane has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biotechnology, and biomedical research. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.

properties

CAS RN

111422-31-2

Product Name

Arginyl-prolyl-lysyl-prolyl-dodecane

Molecular Formula

C34H65N9O4

Molecular Weight

663.9 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-1-dodecylpyrrolidine-2-carboxamide

InChI

InChI=1S/C34H65N9O4/c1-2-3-4-5-6-7-8-9-10-13-23-42-24-15-19-28(42)31(45)41-30(44)27(18-11-12-21-35)40-32(46)29-20-16-25-43(29)33(47)26(36)17-14-22-39-34(37)38/h26-29H,2-25,35-36H2,1H3,(H,40,46)(H4,37,38,39)(H,41,44,45)/t26-,27-,28-,29-/m0/s1

InChI Key

DQGMTLZKLMCVRL-DZUOILHNSA-N

Isomeric SMILES

CCCCCCCCCCCCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N

SMILES

CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N

Canonical SMILES

CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N

synonyms

Arg-Pro-Lys-Pro(CH2)(11)CH3
arginyl-prolyl-lysyl-prolyl-dodecane
substance P (1-4)-C12

Origin of Product

United States

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